2-Propanone, 1-(2-furanylthio)-

Catalog No.
S12195060
CAS No.
68556-22-9
M.F
C7H8O2S
M. Wt
156.20 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Propanone, 1-(2-furanylthio)-

CAS Number

68556-22-9

Product Name

2-Propanone, 1-(2-furanylthio)-

IUPAC Name

1-(furan-2-ylsulfanyl)propan-2-one

Molecular Formula

C7H8O2S

Molecular Weight

156.20 g/mol

InChI

InChI=1S/C7H8O2S/c1-6(8)5-10-7-3-2-4-9-7/h2-4H,5H2,1H3

InChI Key

VMOQMRASANYFMP-UHFFFAOYSA-N

Canonical SMILES

CC(=O)CSC1=CC=CO1

2-Propanone, 1-(2-furanylthio)-, also known as 1-(2-furyl)-2-propanone or 2-furyl acetone, is an organic compound with the molecular formula C7H8O2SC_7H_8O_2S. It features a furan ring substituted with a thioether group and a ketone functional group. The compound is characterized by its unique structure, which includes a five-membered aromatic ring (furan) attached to a propanone moiety. This combination imparts distinctive chemical properties and potential applications in various fields, including pharmaceuticals and flavoring agents.

Typical of ketones and compounds containing furan. Some notable reactions include:

  • Aldol Condensation: When treated with bases such as sodium hydroxide or barium hydroxide, it can undergo self-condensation to form β-hydroxy ketones.
  • Reduction Reactions: The carbonyl group in the compound can be reduced to an alcohol using reducing agents like lithium aluminum hydride or sodium borohydride.
  • Electrophilic Aromatic Substitution: The furan ring can undergo electrophilic substitution reactions, where electrophiles attack the aromatic system.

For example, an aldol condensation reaction can be represented as follows:

2 Propanone 1 2 furanylthio +Base Hydroxy ketone\text{2 Propanone 1 2 furanylthio }+\text{Base}\rightarrow \text{ Hydroxy ketone}

Several methods exist for synthesizing 2-Propanone, 1-(2-furanylthio)-:

  • Friedel-Crafts Acylation: This method involves the acylation of furan with propanoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.
  • Thioether Formation: The synthesis can also be achieved through the reaction of a furan derivative with a suitable thiol under acidic conditions.

An example synthesis pathway could be:

  • Preparation of Furan Derivative: Synthesize furan from furfural.
  • Acylation Reaction: React furan with propanoyl chloride using aluminum chloride as a catalyst.

2-Propanone, 1-(2-furanylthio)- has potential applications in various industries:

  • Flavoring Agents: Its pleasant aroma makes it suitable for use in food flavoring and fragrance formulations.
  • Pharmaceuticals: The compound may serve as an intermediate in the synthesis of biologically active compounds or drugs.
  • Chemical Research: It can be utilized in organic synthesis as a building block for more complex molecules.

Several compounds share structural similarities with 2-Propanone, 1-(2-furanylthio)-. Here are some notable examples:

Compound NameStructure TypeUnique Features
2-AcetylfuranFuran derivativeContains an acetyl group instead of a propanone
5-Methyl-2-furaldehydeFuran derivativeContains an aldehyde functional group
Ethyl 2-furoateEster derivativeContains an ester functional group
Furfuryl alcoholAlcoholContains a hydroxyl group

Uniqueness

The uniqueness of 2-Propanone, 1-(2-furanylthio)- lies in its combination of a furan ring with a thioether and ketone functionalities. This specific arrangement may confer distinct chemical reactivity and biological activity compared to other similar compounds.

XLogP3

1.6

Hydrogen Bond Acceptor Count

3

Exact Mass

156.02450067 g/mol

Monoisotopic Mass

156.02450067 g/mol

Heavy Atom Count

10

General Manufacturing Information

2-Propanone, 1-(2-furanylthio)-: INACTIVE

Dates

Last modified: 08-09-2024

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